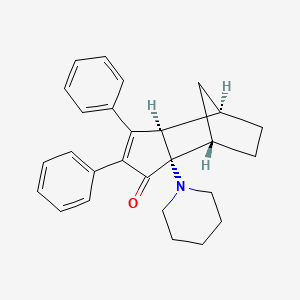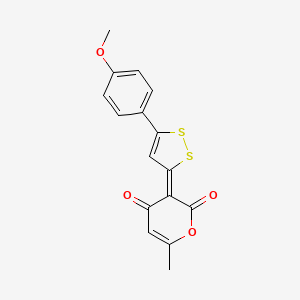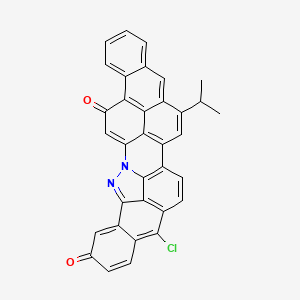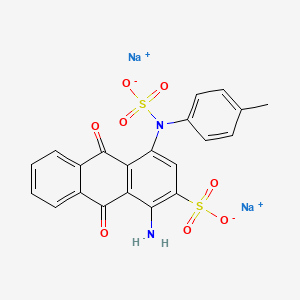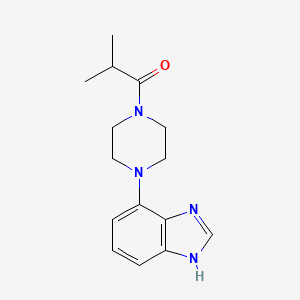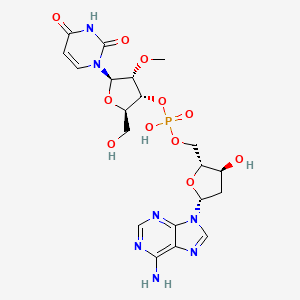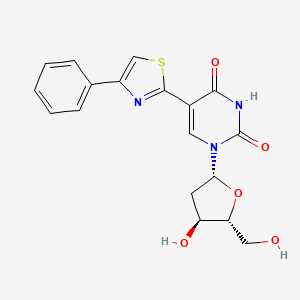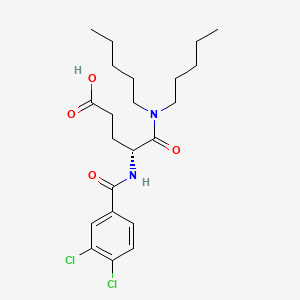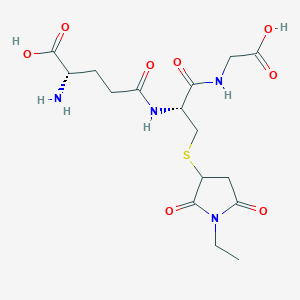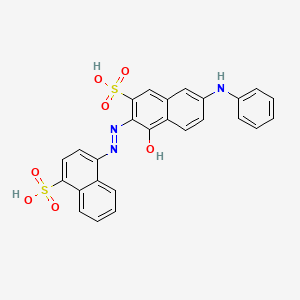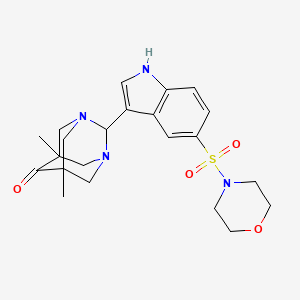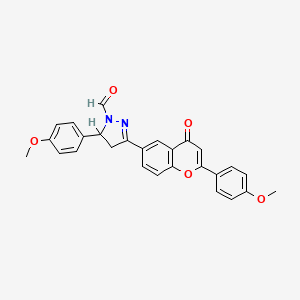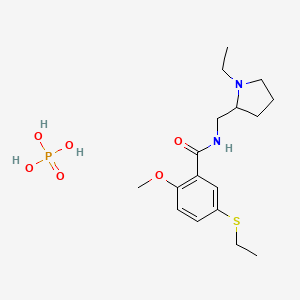
N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylthio)-2-methoxybenzamide phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 245-828-5, also known as 2,2’-iminodiethylamine, is a chemical compound with the molecular formula C4H12N2. It is a colorless liquid with a strong ammonia-like odor. This compound is commonly used as an intermediate in the production of various chemicals and has applications in multiple industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-iminodiethylamine can be synthesized through the reaction of ethylene oxide with ammonia. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
C2H4O+NH3→C4H12N2
Industrial Production Methods
In industrial settings, the production of 2,2’-iminodiethylamine involves the continuous reaction of ethylene oxide with ammonia in a reactor. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-iminodiethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2’-iminodiethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-iminodiethylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. The compound’s ability to donate and accept protons makes it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: Similar in structure but with a hydroxyl group instead of an amine group.
Diethanolamine: Contains two hydroxyl groups and is used in similar applications.
Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.
Uniqueness
2,2’-iminodiethylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base makes it a valuable intermediate in chemical synthesis.
Propriétés
Numéro CAS |
23694-15-7 |
|---|---|
Formule moléculaire |
C17H29N2O6PS |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfanyl-2-methoxybenzamide;phosphoric acid |
InChI |
InChI=1S/C17H26N2O2S.H3O4P/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(22-5-2)8-9-16(15)21-3;1-5(2,3)4/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);(H3,1,2,3,4) |
Clé InChI |
TVUDHJIMDCAZEW-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)SCC)OC.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


